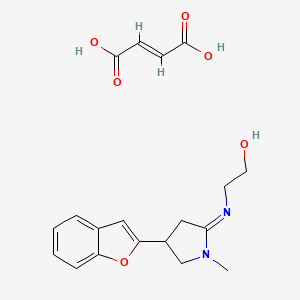
1-Methyl-4-(2-benzofuryl)-2-(2-hydroxyethylamino)pyrrolidine hydrogen fumarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-(2-benzofuryl)-2-(2-hydroxyethylamino)pyrrolidine hydrogen fumarate is a complex organic compound that features a pyrrolidine ring substituted with a benzofuryl group and a hydroxyethylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(2-benzofuryl)-2-(2-hydroxyethylamino)pyrrolidine hydrogen fumarate typically involves multi-step organic reactions. A common synthetic route might include:
- Formation of the pyrrolidine ring through cyclization reactions.
- Introduction of the benzofuryl group via Friedel-Crafts acylation.
- Attachment of the hydroxyethylamino group through nucleophilic substitution.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-4-(2-benzofuryl)-2-(2-hydroxyethylamino)pyrrolidine hydrogen fumarate can undergo various chemical reactions, including:
Oxidation: The hydroxyethylamino group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The benzofuryl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the synthesis of materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-(2-benzofuryl)-2-(2-hydroxyethylamino)pyrrolidine hydrogen fumarate would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-4-(2-benzofuryl)-2-(2-aminoethylamino)pyrrolidine: Similar structure but with an aminoethylamino group instead of a hydroxyethylamino group.
1-Methyl-4-(2-benzofuryl)-2-(2-hydroxyethylamino)piperidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
1-Methyl-4-(2-benzofuryl)-2-(2-hydroxyethylamino)pyrrolidine hydrogen fumarate is unique due to its specific combination of functional groups and ring structures, which may confer distinct chemical and biological properties.
Propiedades
Número CAS |
94221-86-0 |
|---|---|
Fórmula molecular |
C19H22N2O6 |
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
2-[[4-(1-benzofuran-2-yl)-1-methylpyrrolidin-2-ylidene]amino]ethanol;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C15H18N2O2.C4H4O4/c1-17-10-12(9-15(17)16-6-7-18)14-8-11-4-2-3-5-13(11)19-14;5-3(6)1-2-4(7)8/h2-5,8,12,18H,6-7,9-10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
KQGYBOJSWIQKTQ-WLHGVMLRSA-N |
SMILES isomérico |
CN1CC(CC1=NCCO)C2=CC3=CC=CC=C3O2.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
CN1CC(CC1=NCCO)C2=CC3=CC=CC=C3O2.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















